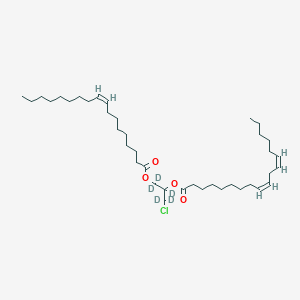![molecular formula C18H22O4 B13843504 (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Enterodiol-d6: is a deuterium-labeled compound with the molecular formula C18H16D6O4 and a molecular weight of 308.4 g/mol . It is a stable isotope-labeled analog of enterodiol, a lignan found in various plants. The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the enterodiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of rac Enterodiol-d6 requires large-scale synthesis techniques. This often involves the use of specialized equipment and facilities to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: rac Enterodiol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize rac Enterodiol-d6.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
rac Enterodiol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease research.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
Mechanism of Action
The mechanism of action of rac Enterodiol-d6 involves its interaction with various molecular targets and pathways. As a lignan, it can modulate the activity of enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biological effects .
Comparison with Similar Compounds
Enterodiol: The non-deuterated analog of rac Enterodiol-d6, commonly found in plants.
Enterolactone: Another lignan with similar biological properties.
Secoisolariciresinol: A precursor to enterodiol and enterolactone, also found in plants.
Uniqueness: rac Enterodiol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research applications where precise tracking and analysis are required .
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI Key |
DWONJCNDULPHLV-UHCIIZHOSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


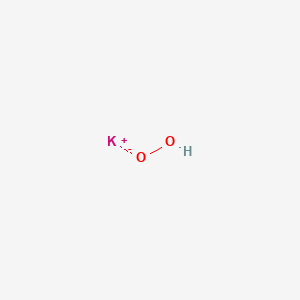
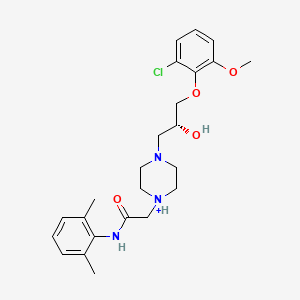
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
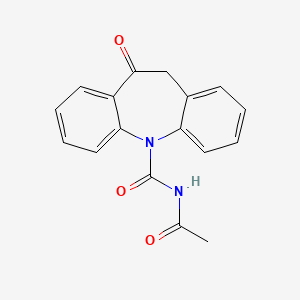

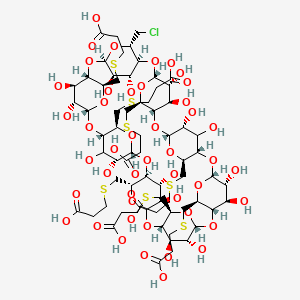
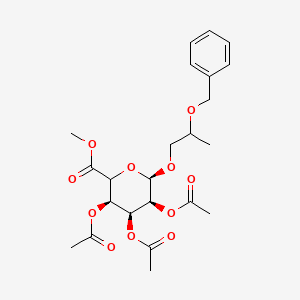




![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
